

# The Discovery and Development of Vorasidenib (AG-881): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | AG-881   |           |
| Cat. No.:            | B1574142 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Executive Summary**

Vorasidenib (formerly **AG-881**) is a first-in-class, orally available, brain-penetrant dual inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) enzymes.[1] Mutations in IDH1 and IDH2 are key oncogenic drivers in a significant proportion of low-grade gliomas, leading to the accumulation of the oncometabolite D-2-hydroxyglutarate (2-HG).[2] 2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, resulting in widespread epigenetic alterations and a block in cellular differentiation, which in turn promotes tumor growth.[2][3] Vorasidenib was specifically designed to cross the blood-brain barrier and target these mutant enzymes, thereby reducing 2-HG levels and delaying tumor progression.[4][5][6] The pivotal Phase 3 INDIGO trial demonstrated a statistically significant and clinically meaningful improvement in progression-free survival (PFS) and time to next intervention (TTNI) in patients with residual or recurrent grade 2 IDH-mutant glioma who had undergone surgery as their only prior treatment.[1][7][8] This document provides an in-depth technical overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of Vorasidenib.

### **Mechanism of Action**

Mutations in IDH1 and IDH2 confer a neomorphic enzymatic function, the conversion of  $\alpha$ -ketoglutarate ( $\alpha$ -KG) to 2-HG.[9] The accumulation of this oncometabolite is implicated in oncogenesis through the dysregulation of epigenetic processes and interference with cellular differentiation.[10][11] Vorasidenib is a potent inhibitor of these mutant IDH enzymes, blocking



the production of 2-HG and thereby promoting cellular differentiation and inhibiting tumor cell proliferation.[9][12][13] Clinical studies have confirmed that Vorasidenib can reduce 2-HG levels by over 90% in IDH-mutant gliomas.[4][14]

Below is a diagram illustrating the IDH signaling pathway and the mechanism of action of Vorasidenib.



Click to download full resolution via product page

**Caption:** Signaling pathway of mutant IDH and Vorasidenib action.

### **Preclinical Development**

The development of Vorasidenib was driven by the need for a brain-penetrant IDH inhibitor, as earlier compounds like ivosidenib and enasidenib showed limited central nervous system



exposure.[4] The lead optimization process focused on improving brain-to-plasma ratios while maintaining potent dual inhibition of mutant IDH1 and IDH2.[15]

### **Quantitative Preclinical Data**

The following tables summarize key in vitro and in vivo preclinical data for Vorasidenib.

Table 1: In Vitro Efficacy of Vorasidenib

| Cell Line/Enzyme               | IDH Mutation      | Assay             | IC50 (nM)     |
|--------------------------------|-------------------|-------------------|---------------|
| IDH1                           | R132C, G, H, or S | 2-HG Inhibition   | 0.04 - 22[16] |
| IDH2                           | R140Q             | 2-HG Inhibition   | 7 - 14[16]    |
| IDH2                           | R172K             | 2-HG Inhibition   | 130[16]       |
| U-87 MG pLVX-IDH2<br>R140Q-neo | IDH2 R140Q        | Antiproliferative | <50[17]       |
| HT-1080                        | IDH1 R132C        | Antiproliferative | <50[17]       |

| TS603 (Neurosphere) | IDH1 R132H | 2-HG Inhibition | <50[17] |

Table 2: In Vivo Efficacy of Vorasidenib in Mouse Models

| Model                             | Parameter                                  | Result   |
|-----------------------------------|--------------------------------------------|----------|
| HT1080 (mIDH1-R132C)<br>Xenograft | Tumor 2-HG Reduction (at<br>≥30 mg/kg BID) | >96%[18] |
| U87 (mIDH2-R140Q)<br>Xenograft    | Tumor 2-HG Reduction (at ≥30 mg/kg BID)    | >96%[18] |

| Orthotopic Glioma (mIDH1-R132H) | Brain Tumor 2-HG Reduction (at ≥0.1 mg/kg) | >97%[18]

Table 3: Preclinical Pharmacokinetics of Vorasidenib



| Species | Brain-to-Plasma Ratio<br>(AUC <sub>0–24</sub> hr) | Total Body Plasma<br>Clearance |
|---------|---------------------------------------------------|--------------------------------|
| Mice    | 0.62 - 1.96[8]                                    | 0.406 L/hr/kg[18]              |

| Rats | 1.11 - 1.48[8] | 0.289 L/hr/kg[18] |

### **Clinical Development**

The clinical development of Vorasidenib has progressed through Phase 1 studies to a pivotal Phase 3 trial, demonstrating its safety and efficacy in patients with IDH-mutant gliomas.

### **Phase 1 Studies**

Phase 1 trials (such as NCT02481154) established the safety, pharmacokinetics, and preliminary efficacy of Vorasidenib in patients with IDH-mutant gliomas.[6][19] These studies showed that Vorasidenib was well-tolerated and effectively reduced 2-HG levels in tumors.[19] A perioperative Phase 1 trial (NCT03343197) further confirmed a greater than 90% reduction in tumor 2-HG concentrations.[14]

### **Phase 3 INDIGO Trial**

The INDIGO trial (NCT04164901) was a global, randomized, double-blind, placebo-controlled study that served as the basis for the approval of Vorasidenib.[7][8]

Table 4: INDIGO Trial (NCT04164901) Design



| Parameter          | Description                                                                                                                                                                                     |
|--------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Study Design       | Phase 3, multicenter, randomized (1:1), double-blind, placebo-controlled[7][20]                                                                                                                 |
| Patient Population | Patients (≥12 years) with residual or recurrent Grade 2 glioma (oligodendroglioma or astrocytoma) with an IDH1 or IDH2 mutation who had undergone surgery as their only prior treatment.[7][20] |
| Intervention       | Vorasidenib 40 mg orally once daily or matching placebo.[7][20]                                                                                                                                 |
| Primary Endpoint   | Radiographic Progression-Free Survival (PFS) by Blinded Independent Radiology Committee (BIRC).[7][20]                                                                                          |

| Key Secondary Endpoint | Time to Next Intervention (TTNI).[7][20] |

The following diagram illustrates the workflow of the INDIGO clinical trial.





Click to download full resolution via product page

Caption: Workflow of the INDIGO Clinical Trial.

### **Clinical Efficacy and Safety**

The INDIGO trial demonstrated a significant improvement in outcomes for patients treated with Vorasidenib compared to placebo.

Table 5: INDIGO Trial Efficacy Results



| Endpoint   | Vorasidenib            | Placebo                | Hazard Ratio<br>(95% CI)  | p-value     |
|------------|------------------------|------------------------|---------------------------|-------------|
| Median PFS | 27.7 months[2]<br>[19] | 11.1 months[2]<br>[19] | 0.39 (0.27 -<br>0.56)[21] | <0.0001[22] |

| Median TTNI | Not Reached[8] | 17.8 months[8] | 0.26 (0.15 - 0.43)[8] | <0.0001[8] |

Table 6: Common Adverse Events (≥15%) in the INDIGO Trial

| Adverse Event                      | Vorasidenib (%) | Placebo (%) |
|------------------------------------|-----------------|-------------|
| Fatigue                            | 32.3[8]         | 31.9[8]     |
| Headache                           | 26.9[8]         | 27.0[8]     |
| COVID-19                           | 32.9[8]         | 28.8[8]     |
| Musculoskeletal pain               | N/A             | N/A         |
| Diarrhea                           | 24.6[8]         | 16.6[8]     |
| Nausea                             | 21.6[8]         | 22.7[8]     |
| Seizure                            | N/A             | N/A         |
| Alanine aminotransferase increased | 38.9[8]         | 14.7[8]     |

| Aspartate aminotransferase increased | 28.7[8] | 8.0[8] |

Note: Data for some adverse events were not available in the provided search results.

Grade 3 or higher adverse events occurred in 22.8% of patients receiving Vorasidenib and 13.5% of those receiving placebo.[21] An increased alanine aminotransferase level of grade 3 or higher was observed in 9.6% of patients in the Vorasidenib arm, compared to none in the placebo arm.[21]

### **Human Pharmacokinetics**



Table 7: Human Pharmacokinetic Parameters of Vorasidenib

| Parameter                                | Value                                    |
|------------------------------------------|------------------------------------------|
| Bioavailability                          | Mean absolute bioavailability is 34%.[6] |
| Time to Peak Plasma Concentration (Tmax) | Median of 2 hours at steady state.[6]    |
| Plasma Protein Binding                   | 97%[6][23]                               |
| Volume of Distribution                   | 3,930 L at steady state.[4]              |
| Brain Tumor-to-Plasma Ratio              | 1.6[23]                                  |
| Metabolism                               | Primarily by CYP1A2.[6][23]              |
| Elimination Route                        | 85% in feces.[6]                         |

| Terminal Half-life | 10 days at steady state.[23] |

## Experimental Protocols Biochemical Potency Evaluation

The primary biochemical potency of Vorasidenib was evaluated using the heterodimeric enzyme mIDH1-R132H/IDH1-wild type (WT) and the homodimeric enzyme mIDH2-R140Q.[24]

### **Cell-Based 2-HG Inhibition Assay**

- Cell Culture: IDH-mutant glioma cells (e.g., patient-derived neurosphere TS603 IDH1-R132H or engineered U87MG pLVX IDH2-R140Q) are cultured.[24]
- Treatment: Cells are treated with varying concentrations of Vorasidenib or vehicle control.
- Sample Collection: After 48 hours of incubation, the cell culture medium is collected.[24]
- 2-HG Quantification: The concentration of 2-HG in the media is quantified using liquid chromatography-mass spectrometry (LC-MS/MS).[24]

### **Orthotopic Glioma Mouse Model**



- Cell Implantation: Mice are orthotopically inoculated with IDH1-R132H grade III glioma cells (e.g., TS603).[24]
- Tumor Growth Monitoring: Tumor volume is monitored, for instance, by magnetic resonance imaging.[24]
- Treatment: Once tumors reach a specified volume, mice are treated with either vehicle or Vorasidenib (e.g., 50 mg/kg orally twice daily for 4 days).[24]
- Tissue Analysis: Brain tumor tissue is harvested to measure the inhibition of 2-HG production.[24]

### 2-HG Measurement in Tumor Tissue by LC-MS/MS

- Homogenization: Frozen tumor tissue samples are homogenized in a solution such as 80% methanol containing a stable isotope-labeled internal standard (e.g., 2,3,3-d3-2HG).[22][25]
- Centrifugation: The homogenate is centrifuged to pellet proteins.[22][25]
- Extraction: The supernatant containing the metabolites is collected.
- Analysis: The extracted sample is analyzed by LC-MS/MS, using multiple reaction monitoring (MRM) to detect the specific ion transitions for 2-HG and the internal standard.[25]
- Quantification: A calibration curve is used to determine the concentration of 2-HG in the tissue sample.[25]

### **Drug Discovery and Development Workflow**

The journey of Vorasidenib from concept to clinical application follows a typical path for targeted cancer therapies.





Click to download full resolution via product page

**Caption:** General workflow for targeted therapy development.

### Conclusion

Vorasidenib represents a significant advancement in the treatment of IDH-mutant low-grade glioma, offering a targeted therapy that can substantially delay disease progression and the need for more aggressive treatments like radiation and chemotherapy.[1] Its development was a testament to a structured and rational drug discovery process, focusing on a clear molecular target and optimizing for key properties such as brain penetrance. The robust preclinical and clinical data package underscores its efficacy and manageable safety profile, establishing Vorasidenib as a new standard of care for this patient population.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. youtube.com [youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. Vorasidenib in IDH1- or IDH2-mutant Low-Grade Glioma PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vorasidenib: First Approval PMC [pmc.ncbi.nlm.nih.gov]
- 5. IDH1 and IDH2 Mutations in Gliomas PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vorasidenib, a Dual Inhibitor of Mutant IDH1/2, in Recurrent or Progressive Glioma; Results of a First-in-Human Phase I Trial PMC [pmc.ncbi.nlm.nih.gov]
- 7. INDIGO: A GLOBAL, RANDOMIZED, DOUBLE-BLINDED, PHASE 3 STUDY OF VORASIDENIB VERSUS PLACEBO IN PATIENTS WITH RESIDUAL OR RECURRENT GRADE 2 GLIOMA WITH AN IDH1/2 MUTATION - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Fundamental Research Paved the Way for the Development of Vorasidenib NCI [cancer.gov]
- 12. Role of IDH1 and IDH2 Mutations in Glioma Cellular Biology and Pathogenesis Hai Yan [grantome.com]
- 13. Study of Vorasidenib (AG-881) in Participants With Residual or Recurrent Grade 2 Glioma With an IDH1 or IDH2 Mutation (INDIGO) [clin.larvol.com]
- 14. Vorasidenib and ivosidenib in IDH1-mutant low-grade glioma: a randomized, perioperative phase 1 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. benchchem.com [benchchem.com]







- 18. IDH Mutations in Glioma: Molecular, Cellular, Diagnostic, and Clinical Implications [mdpi.com]
- 19. IDH1 and IDH2 mutations for glioma Genelabs [genelabsmedical.com]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. Strategies for the drug development of cancer therapeutics PMC [pmc.ncbi.nlm.nih.gov]
- 22. Quantitative Imaging of D-2-Hydroxyglutarate in Selected Histological Tissue Areas by a Novel Bioluminescence Technique PMC [pmc.ncbi.nlm.nih.gov]
- 23. accessdata.fda.gov [accessdata.fda.gov]
- 24. Vorasidenib (AG-881): A First-in-Class, Brain-Penetrant Dual Inhibitor of Mutant IDH1 and 2 for Treatment of Glioma PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Quantitative Imaging of D-2-Hydroxyglutarate in Selected Histological Tissue Areas by a Novel Bioluminescence Technique [frontiersin.org]
- To cite this document: BenchChem. [The Discovery and Development of Vorasidenib (AG-881): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1574142#discovery-and-development-of-vorasidenib-ag-881]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com